Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate
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Overview
Description
Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate is an organic compound that features a boronic ester group. This compound is significant in organic synthesis due to its unique structure, which includes a boron atom within a dioxaborolane ring. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a catalyst to form the boronic ester.
Carbamoylation: The boronic ester is then reacted with a carbamoyl chloride derivative under basic conditions to introduce the carbamoyl group.
Esterification: Finally, the product is esterified with methanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential in drug discovery, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate is unique due to its combination of a boronic ester group with a carbamoyl and ester functional group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO5/c1-16(2)17(3,4)24-18(23-16)12-7-6-8-13(11-12)19-14(20)9-10-15(21)22-5/h6-8,11H,9-10H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCMXIVTFOCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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